molecular formula C10H21ClN2 B1587396 4,4'-Bipiperidine dihydrochloride CAS No. 78619-84-8

4,4'-Bipiperidine dihydrochloride

Cat. No.: B1587396
CAS No.: 78619-84-8
M. Wt: 204.74 g/mol
InChI Key: YZYKKCNABMKECM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4,4’-Bipiperidine dihydrochloride It is known to be an intercalating agent , which suggests that it may interact with DNA or RNA molecules in cells.

Mode of Action

As an intercalating agent, 4,4’-Bipiperidine dihydrochloride likely works by inserting itself between the base pairs in the DNA or RNA helix, disrupting the normal structure and function of these molecules . This can lead to changes in gene expression or inhibit the replication and transcription processes.

Biochemical Pathways

The specific biochemical pathways affected by 4,4’-Bipiperidine dihydrochloride The disruption of these pathways can have downstream effects on cell growth and division .

Result of Action

The molecular and cellular effects of 4,4’-Bipiperidine dihydrochloride are likely related to its role as an intercalating agent. By inserting itself into the DNA or RNA helix, it can disrupt normal cellular processes such as replication and transcription, potentially leading to cell death .

Biochemical Analysis

Biochemical Properties

As an intercalating agent , it can interact with DNA and potentially other biomolecules. The nature of these interactions is typically non-covalent and involves π-π stacking interactions between the aromatic rings of the intercalating agent and the bases of DNA.

Cellular Effects

By inserting themselves into the DNA helix, they can disrupt normal DNA replication and transcription, potentially leading to cell death .

Molecular Mechanism

The molecular mechanism of action of 4,4’-Bipiperidine dihydrochloride is likely related to its ability to intercalate into DNA . This can disrupt the normal structure of the DNA helix, interfering with the ability of DNA polymerase and RNA polymerase to replicate and transcribe the DNA, respectively.

Temporal Effects in Laboratory Settings

Like other intercalating agents, its effects on DNA structure can be immediate upon exposure, and these effects can persist as long as the compound remains intercalated in the DNA .

Subcellular Localization

As an intercalating agent, it is likely to be found in the nucleus where it can interact with DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bipiperidine dihydrochloride typically involves the reaction of piperidine with formaldehyde under acidic conditions. One common method includes dissolving 4,4’-Bipiperidine in ethanol and treating it with sodium hydroxide, followed by the addition of t-butyl dicarbonate at low temperatures (0-10°C). The reaction mixture is then agitated and the product is purified using silica gel chromatography .

Industrial Production Methods: In industrial settings, the production of 4,4’-Bipiperidine dihydrochloride may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Bipiperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to form piperidine derivatives.

    Substitution: It participates in nucleophilic substitution reactions, where the piperidine rings can be modified with different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and other heterocyclic compounds .

Comparison with Similar Compounds

Uniqueness: 4,4’-Bipiperidine dihydrochloride is unique due to its specific intercalating properties and its ability to form stable complexes with various chemical and biological entities. Its dual piperidine rings provide a versatile scaffold for chemical modifications, making it a valuable compound in synthetic chemistry and molecular biology .

Properties

IUPAC Name

4-piperidin-4-ylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.ClH/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;/h9-12H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYKKCNABMKECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70999912
Record name 4,4'-Bipiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70999912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78619-84-8
Record name 4,4′-Bipiperidine, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78619-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Bipiperidine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078619848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Bipiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70999912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Bipiperidine dihydrochloride
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4,4'-Bipiperidine dihydrochloride
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